D-106669 - 938444-93-0

D-106669

Catalog Number: EVT-418606
CAS Number: 938444-93-0
Molecular Formula: C17H18N6O
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

D-106669 is classified as a quinoxaline derivative, which is a bicyclic compound containing two nitrogen atoms in the aromatic ring system. It has been studied primarily for its role as an inhibitor of phosphoinositide 3-kinase alpha, an enzyme implicated in various cellular processes including growth, proliferation, and survival, making it a target for cancer therapy .

Synthesis Analysis

Methods of Synthesis

The synthesis of D-106669 involves several steps that typically include:

  1. Formation of Quinoxaline Derivatives: The initial step often involves the condensation of appropriate amino compounds with diketones or related precursors under acidic conditions.
  2. Functionalization: Subsequent reactions may introduce various functional groups to enhance biological activity or solubility.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.

Specific reaction conditions can vary but often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Technical Parameters

  • Temperature: Reactions are typically conducted at elevated temperatures to facilitate the formation of the quinoxaline core.
  • Reagents: Common reagents include acids (such as hydrochloric acid) and bases (like sodium hydroxide) for pH adjustments during synthesis.
  • Yield Optimization: Reaction yields are optimized through the adjustment of reagent concentrations and reaction times.
Molecular Structure Analysis

D-106669 features a distinct molecular structure characterized by:

  • Quinoxaline Core: The compound's backbone consists of a fused bicyclic structure with nitrogen atoms contributing to its reactivity and biological properties.
  • Substituents: Various substituents on the quinoxaline ring can influence its pharmacological properties, including lipophilicity and binding affinity to target enzymes.

Relevant Data

  • Molecular Formula: C₁₄H₁₃N₃O₂S
  • Molecular Weight: Approximately 285.34 g/mol
  • 3D Structure: The spatial arrangement of atoms can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm its conformation in solution .
Chemical Reactions Analysis

D-106669 participates in several key chemical reactions:

  1. Nucleophilic Substitution Reactions: The presence of sulfonyl groups allows for nucleophilic attack by amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  2. Electrophilic Aromatic Substitution: The electron-withdrawing nature of the quinoxaline framework facilitates electrophilic substitution reactions, allowing further functionalization.

Technical Details

  • Reaction Conditions: Typically conducted under basic conditions to favor nucleophilic attack.
  • Common Reagents: Amines, alcohols, and halogenated compounds are frequently used in these reactions .
Mechanism of Action

The mechanism by which D-106669 exerts its effects primarily involves inhibition of phosphoinositide 3-kinase alpha. This inhibition disrupts downstream signaling pathways critical for cell growth and survival:

  1. Binding Affinity: D-106669 binds competitively to the active site of phosphoinositide 3-kinase alpha, preventing substrate phosphorylation.
  2. Cellular Effects: Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines.

Relevant Data

Studies have shown that D-106669 exhibits significant selectivity towards phosphoinositide 3-kinase alpha compared to other kinases, underscoring its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

D-106669 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, influencing its absorption and distribution.
Applications

D-106669 has several promising applications in scientific research:

  1. Cancer Therapy: As a phosphoinositide 3-kinase alpha inhibitor, it shows potential for development into an anti-cancer therapeutic agent.
  2. Drug Design: Its structure serves as a scaffold for designing new inhibitors targeting similar pathways involved in tumorigenesis.
  3. Biochemical Research: Used in studies exploring cellular signaling pathways and their implications in disease states.
Introduction to PI3K Inhibitor Therapeutics

Role of PI3K Signaling in Oncogenesis

The phosphatidylinositol 3-kinase (PI3K) pathway is a master regulator of cellular proliferation, survival, metabolism, and angiogenesis. Its dysregulation is one of the most frequent oncogenic events in human cancers, occurring in >30% of solid tumors and hematologic malignancies [5] [9]. Class I PI3Ks—particularly the p110α catalytic subunit encoded by PIK3CA—convert phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), activating downstream effectors like AKT and mTOR [6] [9]. This signaling cascade promotes tumorigenesis through:

  • Cell Survival: AKT phosphorylates pro-apoptotic proteins (e.g., BAD) and FOXO transcription factors, inhibiting apoptosis [8].
  • Metabolic Reprogramming: Enhanced glucose uptake and glycolysis via Akt-dependent translocation of GLUT4 transporters [5] [9].
  • Genomic Instability: Mutant PIK3CA reduces DNA repair fidelity, accelerating mutation accumulation [3].

Activating mutations in PIK3CA (e.g., H1047R in the kinase domain; E545K/E542K in the helical domain) constitutively activate PI3Kα by distinct mechanisms: Helical mutations disrupt inhibitory p85-p110α interactions, while kinase domain mutations enhance membrane binding [3] [6] [9]. Concurrent genetic alterations (e.g., PTEN loss or HER2 amplification) amplify PI3K signaling, driving therapeutic resistance [2] [9].

Table 1: Key PI3K Isoforms and Their Oncogenic Roles

IsoformGeneExpressionPrimary Cancer Associations
p110αPIK3CAUbiquitousBreast, endometrial, colorectal cancers (helical/kinase domain mutations)
p110βPIK3CBUbiquitousPTEN-deficient prostate/breast cancers (GPCR-mediated activation)
p110δPIK3CDHematopoieticLeukemias, lymphomas
p110γPIK3CGImmune cellsInflammation-associated cancers

Rationale for Targeting PI3Kα in Cancer Therapeutics

PI3Kα is a critical therapeutic target due to its:

  • High Mutation Prevalence: PIK3CA mutations occur in 28–40% of hormone receptor-positive (HR+) breast cancers, 24–32% of endometrial cancers, and 15–25% of colorectal cancers [6] [9] [10].
  • Oncogenic Dependence: Tumors with helical/kinase domain mutations exhibit "oncogene addiction," where survival hinges on sustained PI3Kα activity [3] [6].
  • Isoform Selectivity: p110α drives tumor progression in epithelial cancers, whereas p110δ/γ regulate immune cells. Selective PI3Kα inhibitors minimize immunosuppressive side effects [6] [9].

Challenges with Pan-PI3K Inhibitors: Early pan-PI3K inhibitors (e.g., copanlisib) caused dose-limiting hyperglycemia and hepatotoxicity due to broad AKT suppression [6] [9]. Isoform-specific agents like alpelisib (targeting p110α) demonstrate improved tolerability and efficacy in PIK3CA-mutant cancers [7] [10].

Table 2: PIK3CA Mutation Classes and Functional Impact

Mutation DomainCommon VariantsStructural ConsequenceDownstream Effect
HelicalE542K, E545KDisrupts p85-p110α inhibitory interfaceConstitutive membrane localization
KinaseH1047R, H1047LEnhances lipid binding affinityIncreased PIP3 production
C2R93W, N345KAlters membrane orientationEnhanced catalytic activity

Therapeutic Synergies:

  • Endocrine Therapy: In HR+ breast cancer, PI3Kα inhibitors reverse estrogen resistance by suppressing ER–AKT crosstalk [4] [7].
  • CDK4/6 Inhibitors: Combining alpelisib with palbociclib (e.g., Inavo-120 trial) extends progression-free survival (PFS) by 10 months in HR+ breast cancer [4].
  • Microbiome Modulation: Dietary phytochemicals (e.g., soyasaponins) induce hepatic CYP3A4, reducing PI3K inhibitor bioavailability. Antibiotics or low-phytochemical diets enhance drug efficacy in murine models [1].

Emerging Agents: Next-generation PI3Kα inhibitors (e.g., RLY-2608, STX-478) selectively target mutant p110α while sparing wild-type isoforms, reducing hyperglycemia risk [10].

Table 3: Clinical Efficacy of PI3Kα Inhibitors in Select Trials

RegimenTrialCancer TypeObjective Response Rate (ORR)Median PFS
Alpelisib + FulvestrantSOLAR-1PIK3CA-mutant HR+/HER2- breast cancer36%11.0 months
Itovebi + Ibrance + FaslodexInavo-120PIK3CA-mutant HR+/HER2- breast cancer58%17.2 months
Alpelisib + LetrozolePhase IbER+ metastatic breast cancer19%5.5 months

Properties

CAS Number

938444-93-0

Product Name

D-106669

IUPAC Name

1-ethyl-3-[3-(4-methylanilino)pyrido[2,3-b]pyrazin-6-yl]urea

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H18N6O/c1-3-18-17(24)23-14-9-8-13-16(21-14)22-15(10-19-13)20-12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H3,18,20,21,22,23,24)

InChI Key

RQBRFKKFZPOBFG-UHFFFAOYSA-N

SMILES

CCNC(=O)NC1=NC2=NC(=CN=C2C=C1)NC3=CC=C(C=C3)C

Canonical SMILES

CCNC(=O)NC1=NC2=NC(=CN=C2C=C1)NC3=CC=C(C=C3)C

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